ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
The compound is a derivative of dihydroquinoline, a class of compounds that are known to exhibit a broad range of biological activities . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives are known for their various biological activities.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of quinazoline and dihydropyridazine derivatives as antimicrobial agents. Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. Similarly, Abdel-Mohsen (2014) reported the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives with significant antimicrobial properties (Desai, N., Shihora, P. N., & Moradia, D., 2007; Abdel-Mohsen, S. A., 2014).
Anticancer Activity
Compounds related to ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been evaluated for their anticancer effects. Gaber et al. (2021) produced derivatives with significant anticancer activity against the breast cancer MCF-7 cell line, indicating the potential for these compounds in cancer therapy (Gaber, A., et al., 2021).
Synthesis of Complex Molecules
These compounds are also key intermediates in the synthesis of complex molecules. Balaji et al. (2013) utilized ultrasound-promoted reactions to synthesize 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial properties, showcasing the versatility of these compounds in chemical synthesis (Balaji, G. L., et al., 2013).
Biological Evaluation and Molecular Docking
Riadi et al. (2021) described the preparation of a new derivative and its potent cytotoxic activity against various cancer cell lines, highlighting the role of these compounds in developing new anti-cancer agents. The derivative also showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining its potential as an effective cancer therapy agent (Riadi, Y., et al., 2021).
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-14-6-8-17-7-4-5-9-19(17)25)15-21(27)26(24-22)18-12-10-16(2)11-13-18/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQXWMOHOGTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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